N-(4-iodophenyl)-3,4-dimethoxybenzamide
Overview
Description
N-(4-iodophenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It features an iodophenyl group attached to a dimethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-3,4-dimethoxybenzamide typically involves the coupling of 4-iodoaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Biaryl compounds are the major products formed.
Scientific Research Applications
N-(4-iodophenyl)-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is employed in studies to understand its biological activity and potential therapeutic effects.
Chemical Research: The compound is used in various chemical reactions to explore new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The dimethoxybenzamide moiety can interact with hydrophobic pockets in the target molecules, enhancing the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodophenyl)-β-alanine derivatives
- 4-Iodophenol
- 4-Iodo-N,N-dimethylaniline
- Para-Iodoamphetamine
- 4-Iodobenzoic acid
Uniqueness
N-(4-iodophenyl)-3,4-dimethoxybenzamide is unique due to the presence of both the iodophenyl and dimethoxybenzamide groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science. The iodine atom provides a site for further functionalization, while the dimethoxybenzamide moiety contributes to the compound’s stability and reactivity.
Properties
IUPAC Name |
N-(4-iodophenyl)-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNXPSDEQDEWKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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